Home > Products > Screening Compounds P48030 > N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide - 1286699-32-8

N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Catalog Number: EVT-2987756
CAS Number: 1286699-32-8
Molecular Formula: C23H24N4O3
Molecular Weight: 404.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

Compound Description: These compounds represent a series of pyrazole derivatives investigated for their antiproliferative activity against the MCF7 breast cancer cell line. Specifically, compounds with a methyl substituent at the para position of the phenyl ring in the amide portion (5a) and the ortho position of the phenyl ring in the amide portion (5c) showed promising cytotoxic activity. []

Relevance: These compounds, like the target compound, share a core pyrazole structure substituted at the 1-position with a nitrogen-containing linker and an aromatic ring. The presence of various substituents on these related compounds highlights the potential for modifications on the target compound's phenyl and acetamide moieties for modulating biological activity. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a known phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor derived from celecoxib. It exhibits anti-cancer activity in basal-like breast cancer (BLBC) cells by inhibiting the binding of the Y-box binding protein-1 (YB-1) to the epidermal growth factor receptor (EGFR) promoter. [] This inhibition leads to reduced EGFR expression and subsequent inhibition of BLBC growth in vitro and in vivo. []

Relevance: While structurally distinct from the target compound, OSU-03012 shares a common pharmacophore with the target compound - a 1H-pyrazole ring substituted at the 1-position with an aromatic ring and further connected to an acetamide moiety. This structural similarity suggests that the target compound might also exhibit inhibitory activity against kinases, particularly those within the PDK-1 family. [, ]

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

Compound Description: This series of compounds was designed as tubulin polymerization inhibitors based on the structural features of known inhibitors CA-4 and indole derivatives. Compound 7d, with a 1H-pyrazol-1-yl substituent, demonstrated potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. [] Mechanistic studies revealed that compound 7d induced apoptosis, caused cell cycle arrest at the G2/M phase, and inhibited tubulin polymerization, similar to colchicine. []

Relevance: The structural similarity between these compounds and N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide lies in the presence of a 1H-pyrazol-1-yl fragment linked to an acetamide group. The potent antiproliferative activity and tubulin polymerization inhibitory effects of compound 7d suggest that the target compound, with its similar structural motif, may also possess such activities. []

Properties

CAS Number

1286699-32-8

Product Name

N-(3-acetylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

IUPAC Name

N-(3-acetylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide

Molecular Formula

C23H24N4O3

Molecular Weight

404.47

InChI

InChI=1S/C23H24N4O3/c1-17(28)19-8-5-9-20(14-19)24-22(29)16-27-15-21(18-6-3-2-4-7-18)23(25-27)26-10-12-30-13-11-26/h2-9,14-15H,10-13,16H2,1H3,(H,24,29)

InChI Key

TVDACKIFTKHYNW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.